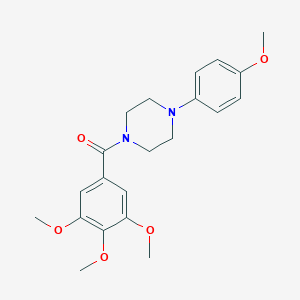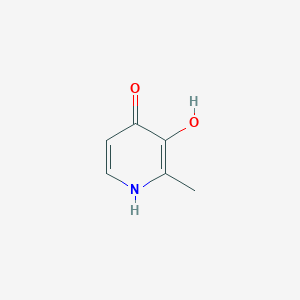
3-hydroxy-2-methyl-4(1H)-pyridinone
Vue d'ensemble
Description
3-Hydroxy-2-methyl-4(1H)-pyridinone is a compound with potential applications in iron chelation therapy, particularly for conditions such as thalassemia where iron overload is a concern. The compound and its derivatives have been synthesized and evaluated for their physicochemical properties, biological activity, and potential as orally active iron chelators . The introduction of sugar moieties at the N-1 position has been shown to increase the hydrophilic nature of the compound without affecting the geometry of the iron chelating sites . Additionally, the synthesis of lipophilic derivatives of 3-hydroxy-2-methyl-4-pyridinone has been explored to create chelators that form strong complexes with Fe(III) .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives involves various chemical reactions. For instance, N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones have been synthesized for their potential in iron chelation . The Mannich reaction has been used to prepare 4-substituted 3-hydroxy-2(1H)-pyridinones, which were further reacted to yield trisubstituted pyridinediones . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents has led to the formation of various heterocyclic compounds, including 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives has been studied using techniques such as X-ray crystallography. These studies have revealed the importance of hydrogen bonding in the solubility and stability of these compounds . The crystal structures of the ligands and their iron(III) complexes have been presented, providing insights into their chelating properties .
Chemical Reactions Analysis
The chemical reactivity of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives includes their ability to form complexes with iron(III), which is crucial for their role as iron chelators . The reactions with various nucleophiles have also been explored, leading to the synthesis of a wide range of heterocyclic compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physicochemical properties of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives, such as pKa values, stability constants of iron(III) complexes, and distribution coefficients, have been determined and reported. These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents . The lipophilicity of these compounds has been modified to enhance their chelating abilities and pharmacological profiles .
Applications De Recherche Scientifique
Applied Microbiology and Biotechnology
- Summary of the application : The compound is used in the hydroxylation of benzyl maltol, a maltol derivative . Maltol derivatives are used in various fields due to their metal-chelating abilities .
- Methods of application : The process involves microbial enzymes that have hydroxylating activity towards the 2-methyl group in a maltol derivative . The enzymes responsible for this conversion are a cytochrome P450 monooxygenase (P450nov), a ferredoxin (FDXnov), and a ferredoxin reductase (FDRnov) .
- Results or outcomes : Up to 5.2 g/L of the hydroxylated product was obtained from 8.0 g/L of the maltol derivative by bioconversion using a 250-mL jar fermenter .
Bacterial Killing Assays
- Summary of the application : The compound is used in bacterial killing assays . It has been employed as a hydroxyketone chelating agent and its cytotoxic action against oral human normal and tumor cell lines has been evaluated .
Biodiesel Production
- Summary of the application : The compound is used in the methanolysis of soybean oil to biodiesel .
- Methods of application : The process involves the use of a tin-based catalyst [Sn(3-hydroxy-2-methyl-4-pyrone) 2 (H 2 O) 2] in the presence of 1-butyl-3-methylimidazolium tetrachloro-indate ([BMIM][lnCl 4]) ionic liquid .
- Results or outcomes : An 83% biodiesel yield was achieved under reflux condition in 4 hours .
Synthesis of 4-Hydroxy-2-quinolones
- Specific scientific field : Organic Chemistry .
- Summary of the application : The compound is used in the synthesis of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods of application : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
Bacterial Killing Assays
- Specific scientific field : Microbiology .
- Summary of the application : The compound has been employed as a hydroxyketone chelating agent and its cytotoxic action against oral human normal and tumor cell lines has been evaluated .
Synthesis of Copper Complexes
- Specific scientific field : Inorganic Chemistry .
- Summary of the application : The compound is used in the synthesis of a novel copper complex .
- Methods of application : The process involves a solvothermal reaction .
- Results or outcomes : The crystal structure of the complex was determined by single-crystal X-ray diffraction technique .
Safety And Hazards
Orientations Futures
3-hydroxy-2-methyl-4(1H)-pyridinone has potential applications in various fields. For instance, it has been used as a chelating agent for the treatment of iron overload and related disorders . Furthermore, it has been suggested that this compound could be a candidate for narrow band gap semiconductors .
Propriétés
IUPAC Name |
3-hydroxy-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPIJQQMRLUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878905 | |
| Record name | 4-Pyridinone,3-OH-2-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4(1H)-pyridinone | |
CAS RN |
17184-19-9 | |
| Record name | 17184-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

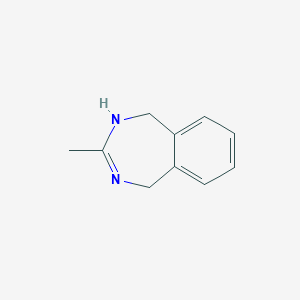
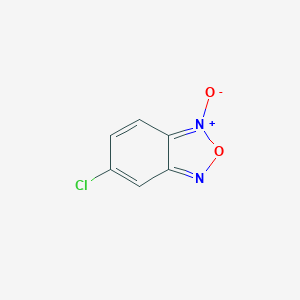
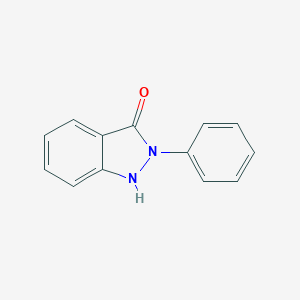
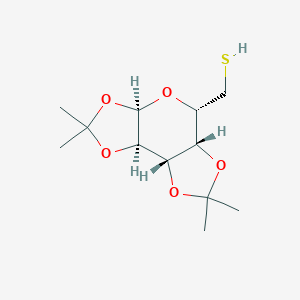
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
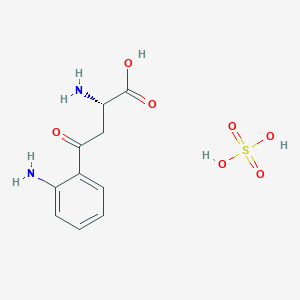
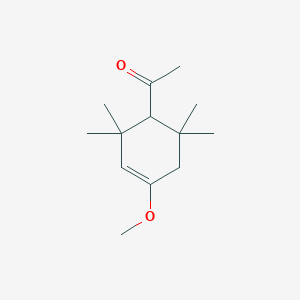
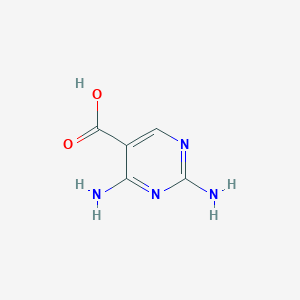
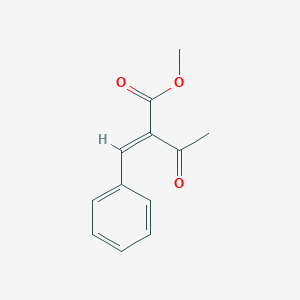
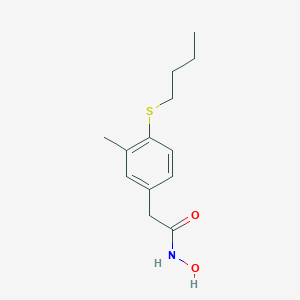
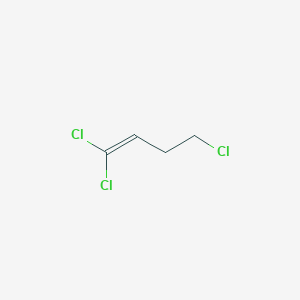
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
